molecular formula C23H29N3O3 B11454531 N~2~-acetyl-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]glycinamide

N~2~-acetyl-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]glycinamide

Cat. No.: B11454531
M. Wt: 395.5 g/mol
InChI Key: JSCHHDBLCPASSF-UHFFFAOYSA-N
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Description

N~2~-acetyl-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]glycinamide is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including an acetyl group, a methyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-acetyl-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]glycinamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methylbenzaldehyde with acetyl chloride in the presence of a base such as pyridine to form 4-methylbenzylideneacetone.

    Amidation Reaction: The intermediate is then reacted with N-methylglycine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide linkage.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-acetyl-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~2~-acetyl-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-acetyl-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)acetamide: Similar in structure but lacks the isopropylphenyl group.

    N-(2-methylphenyl)acetamide: Similar in structure but with a different substitution pattern on the phenyl ring.

    N-(4-bromophenyl)acetamide: Contains a bromine atom instead of the isopropyl group.

Uniqueness

N~2~-acetyl-N-methyl-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]glycinamide is unique due to its specific combination of functional groups and substitution patterns, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

2-[(2-acetamidoacetyl)-methylamino]-2-(4-methylphenyl)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C23H29N3O3/c1-15(2)18-10-12-20(13-11-18)25-23(29)22(19-8-6-16(3)7-9-19)26(5)21(28)14-24-17(4)27/h6-13,15,22H,14H2,1-5H3,(H,24,27)(H,25,29)

InChI Key

JSCHHDBLCPASSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)C(C)C)N(C)C(=O)CNC(=O)C

Origin of Product

United States

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